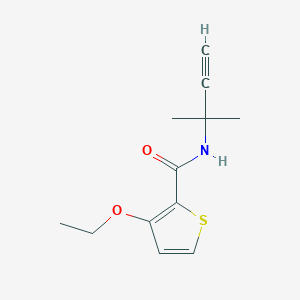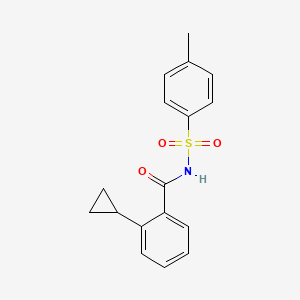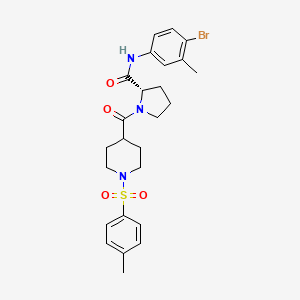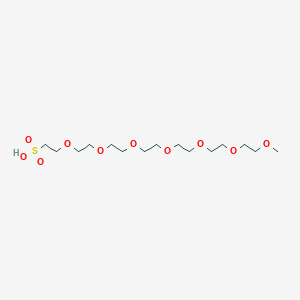![molecular formula C19H14N2O4 B12619896 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid CAS No. 920986-82-9](/img/structure/B12619896.png)
4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is an organic compound that belongs to the class of phenylpyridines. This compound is characterized by a benzene ring linked to a pyridine ring through a carbon-carbon bond. It has a molecular formula of C₁₉H₁₄N₂O₄ and a molecular weight of 334.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid typically involves the reaction of 3-(phenylcarbamoyl)pyridin-2-yl with 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Phenylcarbamoyl)pyridin-2-yl benzoic acid
- 4-(Phenylcarbamoyl)pyridin-2-yl benzoic acid
- 3-(Phenylcarbamoyl)pyridin-4-yl benzoic acid
Uniqueness
4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
920986-82-9 |
|---|---|
Fórmula molecular |
C19H14N2O4 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
4-[3-(phenylcarbamoyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C19H14N2O4/c22-17(21-14-5-2-1-3-6-14)16-7-4-12-20-18(16)25-15-10-8-13(9-11-15)19(23)24/h1-12H,(H,21,22)(H,23,24) |
Clave InChI |
HPKMHXSERLAQSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)

![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)

![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)


![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
